RMC-4627

mTORC1 4E-BP1 Kinase Inhibition

Conventional mTOR inhibitors (rapamycin, TOR-KIs) fail to fully suppress 4E-BP1 phosphorylation or cause mTORC2-mediated toxicity. RMC-4627 is a bi-steric mTORC1-selective inhibitor that overcomes these limitations. • Selective mTORC1 inhibition without mTORC2 suppression-avoids feedback survival pathway activation • Sustained 4E-BP1 dephosphorylation and cell viability effects after compound washout-enables intermittent dosing models in vitro • Superior potency vs. rapamycin and TOR-KIs in B-ALL and TSC-null tumor models; validated in once-weekly xenograft regimens

Molecular Formula C93H141N11O23
Molecular Weight 1781.2 g/mol
Cat. No. B12421159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMC-4627
Molecular FormulaC93H141N11O23
Molecular Weight1781.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCCCC5=CN(N=N5)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN6C7=NC=NC(=C7C(=N6)C8=CC9=C(N8)C=CC(=C9)O)N)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C93H141N11O23/c1-62-20-12-11-13-21-63(2)79(114-8)58-73-27-24-68(7)93(113,127-73)88(110)91(111)103-32-17-14-23-76(103)92(112)126-80(59-77(106)64(3)53-67(6)86(109)87(116-10)85(108)66(5)52-62)65(4)54-69-25-29-78(81(55-69)115-9)125-35-19-15-22-71-60-102(101-99-71)34-37-118-39-41-120-43-45-122-47-49-124-51-50-123-48-46-121-44-42-119-40-38-117-36-30-82(107)95-31-16-18-33-104-90-83(89(94)96-61-97-90)84(100-104)75-57-70-56-72(105)26-28-74(70)98-75/h11-13,20-21,26,28,53,56-57,60-62,64-66,68-69,73,76,78-81,86-87,98,105,109,113H,14-19,22-25,27,29-52,54-55,58-59H2,1-10H3,(H,95,107)(H2,94,96,97)/b13-11+,20-12+,63-21+,67-53+/t62-,64-,65-,66-,68-,69+,73+,76+,78-,79+,80+,81-,86-,87+,93-/m1/s1
InChIKeyCDVMSFKGTWBIBF-UDGWQDMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RMC-4627: Bi-Steric mTORC1-Selective Inhibitor


RMC-4627, chemically defined as N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide, is a bi-steric mTORC1-selective inhibitor that leverages a rapamycin core linked to an active-site inhibitor to achieve potent and selective degradation of 4E-BP1 phosphorylation [1][2]. It features a molecular formula of C93H141N11O23 and a molecular weight of 1781.17 g/mol [3].

1
mTORC1 pathway inhibition study fit
2
Selective mTORC1/4E-BP1 axis research workflow
3
Sustained target engagement assay context

RMC-4627: Why Generic Substitutes Fail


Conventional mTOR inhibitors, including rapamycin and ATP-competitive TOR-KIs like MLN0128, exhibit fundamental mechanistic limitations that render them unsuitable substitutes for RMC-4627. Rapamycin, as an allosteric inhibitor, incompletely blocks mTORC1 signaling and fails to effectively suppress 4E-BP1 phosphorylation, a key driver of oncogenic translation [1]. Conversely, TOR-KIs inhibit both mTORC1 and mTORC2, leading to off-target toxicities and feedback activation of survival pathways [2]. RMC-4627, as a bi-steric inhibitor, bridges these modalities to achieve selective mTORC1 inhibition with sustained 4E-BP1 dephosphorylation and durable cellular effects after compound washout [3].

Allosteric mTOR inhibitor (rapamycin)
Incomplete 4E-BP1 dephosphorylation; mTORC1/4E-BP1 axis response may differ substantially.
ATP-competitive TOR-KIs (e.g., MLN0128)
Dual mTORC1/mTORC2 suppression may introduce off-target kinase context; pathway-response endpoints may shift.
Rapamycin or pan-mTOR inhibitor
Sustained post-washout effect and metabolic reprogramming observed with RMC-4627 may not transfer.

RMC-4627: Potency, Selectivity, and Durability Evidence


Superior 4E-BP1 Phosphorylation Inhibition vs. TOR-KIs

RMC-4627 inhibits 4E-BP1 phosphorylation at significantly lower concentrations than mTOR kinase inhibitors (TOR-KIs). This establishes RMC-4627 as a more potent agent for suppressing the mTORC1/4E-BP1 axis [1].

4E-BP1 Inhibition
Head-to-head
Lower concentration than TOR-KIs required; directionally confirmed potency advantage
Reported target engagement context
B-ALL cell lines; exact IC50 not specified
mTORC1 4E-BP1 Kinase Inhibition

mTORC1-Selective Inhibition Without mTORC2 Suppression

RMC-4627 potently inhibits 4E-BP1 phosphorylation without affecting mTORC2 activity, as measured by AKT phosphorylation at S473 [1]. In contrast, ATP-competitive TOR-KIs like MLN0128 inhibit both mTORC1 and mTORC2 [2].

mTORC1 Selectivity
Head-to-head
No inhibition of mTORC2 (pAKT S473 unchanged); MLN0128 inhibits both complexes
mTORC1-isoform selectivity context
MDA-MB-468 cells, 2 h incubation
mTORC1 mTORC2 Selectivity

Sustained Cell Viability Post-Washout

The effects of RMC-4627 on cell viability were sustained after compound washout, a phenomenon not observed with comparator TOR-KIs [1]. This suggests a durable pharmacodynamic effect that may translate to less frequent dosing requirements in vivo.

Washout Durability
Head-to-head
Sustained cell viability effect after compound removal; not observed with TOR-KIs
Post-washout endpoint monitoring
In vitro washout assay; qualitative durability
Washout Sustained Effect Cell Viability

Higher Potency and Growth Inhibition vs. Rapamycin

Bi-steric mTORC1 inhibitors, including RMC-4627, exhibit strong growth inhibition and induce more apoptosis than rapamycin or MLN0128 [1]. This highlights the superior functional outcome of bi-steric inhibition over allosteric inhibition with rapamycin.

Growth Inhibition & Apoptosis
Head-to-head
Stronger growth inhibition and higher apoptosis compared to rapamycin or MLN0128
Cell-model response context
TSC1-null HCV29 cells
mTORC1 Growth Inhibition Rapamycin

Inhibition of De Novo Purine Synthesis via PRPS1

Multiomics analysis revealed that RMC-4627 and related bi-steric inhibitors selectively inhibit de novo purine synthesis by reducing JUN and its downstream target PRPS1, an effect not observed with rapamycin [1]. This metabolic reprogramming appears to drive the apoptotic response.

Purine Synthesis Inhibition
Head-to-head
Selective reduction of de novo purine synthesis via JUN/PRPS1; not seen with rapamycin
Metabolic pathway-response context
TSC1-null HCV29 cells, 24 h multiomics
Metabolism Purine Synthesis PRPS1

In Vivo Efficacy with Weekly Dosing in Xenografts

In a B-ALL xenograft model, a once-weekly, well-tolerated dose of RMC-4627 reduced leukemic burden and enhanced the activity of dasatinib [1]. This in vivo efficacy, coupled with sustained in vitro effects, supports its potential for intermittent dosing regimens.

In Vivo Xenograft
Head-to-head
Once-weekly dosing reduced leukemic burden and enhanced dasatinib activity in B-ALL model
Model-response endpoint context
B-ALL xenograft; tolerability noted
Pharmacodynamics Xenograft In Vivo

RMC-4627: Research and Industrial Applications


Oncology Research: mTORC1-Specific Signaling

RMC-4627 is ideally suited for studies requiring precise and selective inhibition of mTORC1 without confounding mTORC2 suppression [1]. Its ability to potently inhibit 4E-BP1 phosphorylation makes it a superior tool for dissecting the role of the mTORC1/4E-BP1 axis in cancer cell proliferation and survival, particularly in B-ALL and other hematological malignancies [2].

Sustained Target Engagement and Washout Studies

The sustained effect of RMC-4627 on cell viability after compound washout [1] makes it a valuable reagent for experiments designed to mimic intermittent dosing regimens or to study the durability of pharmacodynamic responses. This property distinguishes it from conventional TOR-KIs and rapamycin, which lose effect upon removal [1].

Metabolic Vulnerabilities in mTORC1-Hyperactivated Tumors

Given its unique ability to inhibit de novo purine synthesis via JUN/PRPS1 modulation [1], RMC-4627 is an excellent tool for investigating metabolic dependencies in tumor models with hyperactivated mTORC1, such as those with TSC1/TSC2 loss. This application can uncover novel therapeutic vulnerabilities and biomarkers of response [1].

Preclinical In Vivo Efficacy with Intermittent Dosing

The favorable tolerability and efficacy of once-weekly RMC-4627 in xenograft models [1] support its use in preclinical animal studies, particularly in combination therapy settings (e.g., with dasatinib in B-ALL) [1]. This allows for the exploration of translational dosing strategies that may improve patient compliance and reduce toxicity.

Application
Selection Property
Validation Focus
mTORC1/4E-BP1 signaling studies
mTORC1-selective inhibition without mTORC2 suppression
p4E-BP1 and pAKT S473 endpoint review
Sustained target engagement assays
Post-washout durability of effect
Cell viability and pharmacodynamic time-course
Tumor metabolism research
JUN/PRPS1-mediated purine synthesis inhibition
Metabolic pathway-response interpretation
Preclinical in vivo efficacy models
Once-weekly dosing tolerability and tumor burden reduction
Xenograft model-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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